2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a complex organic compound that features a pyrrolidinone ring and a chroman structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Chroman Moiety: The chroman structure can be introduced via a nucleophilic substitution reaction, where a suitable chroman derivative reacts with an intermediate.
Final Coupling: The final step involves coupling the pyrrolidinone and chroman structures through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be a lead compound in drug discovery efforts.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of the chroman moiety.
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyphenyl group instead of the chroman structure.
Uniqueness
What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide apart is its combination of the pyrrolidinone and chroman structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a hybrid molecule that combines features of pyrrolidine derivatives with chroman structures. This unique combination suggests potential biological activities, particularly in the fields of neuropharmacology and pain management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, underlying mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 325.36 g/mol |
CAS Number | [1228105-51-8] |
IUPAC Name | This compound |
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds related to this compound. The following sections detail its pharmacological properties.
Anticonvulsant Properties
Research indicates that derivatives of pyrrolidine diones exhibit significant anticonvulsant activity. In particular, a related compound demonstrated effective protection in various seizure models:
- Maximal Electroshock (MES) Test : Effective dose (ED50) of 23.7 mg/kg.
- Pentylenetetrazole (PTZ) Induced Seizures : ED50 of 59.4 mg/kg.
These results suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant efficacy .
Antinociceptive Effects
The compound has also shown promise in alleviating pain. In formalin-induced pain models, it demonstrated significant antinociceptive effects, indicating its potential application in treating neuropathic pain conditions .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Ion Channels : The compound may inhibit voltage-gated sodium and calcium channels, reducing neuronal excitability.
- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound can diminish pain signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Hybrid Pyrrolidine Derivatives :
-
Pharmacological Evaluation :
- In vivo studies demonstrated that modifications to the pyrrolidine structure could enhance anticonvulsant and analgesic properties.
- The presence of the hydroxychroman moiety was crucial for maintaining these activities.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22)7-8-23-12-4-2-1-3-11(12)16/h1-4,22H,5-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYWCBFOGTVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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